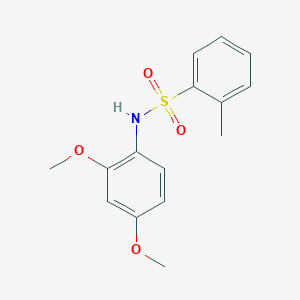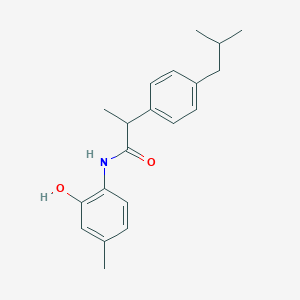
N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide, also known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, reduce fever, and alleviate inflammation. It is one of the most commonly used drugs worldwide and has been available for over 50 years. The chemical structure of IBUPROFEN is shown below:
作用机制
The mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide inhibits both COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins that cause inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide has several biochemical and physiological effects, including the reduction of inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots and stroke. N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide has been shown to have a short half-life and is rapidly metabolized in the liver.
实验室实验的优点和局限性
N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide has several advantages for lab experiments, including its low cost, availability, and well-established safety profile. However, it also has limitations, including its potential for non-specific effects and the need for appropriate controls in experiments.
未来方向
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide, including the development of more selective COX inhibitors that have fewer side effects and the investigation of its potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to understand the mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide and to identify potential targets for drug development.
合成方法
N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide can be synthesized through several methods, including the Friedel-Crafts acylation reaction, the Mannich reaction, and the Ullmann reaction. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of isobutylbenzene with acetic anhydride and phosphoric acid to form the intermediate, followed by the reaction with 4-methylphenol and sodium hydroxide to yield N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide.
科学研究应用
N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide has been extensively studied in scientific research for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the production of prostaglandins, which are responsible for inflammation, pain, and fever. N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide has also been studied for its potential use in the treatment of various diseases, including osteoarthritis, rheumatoid arthritis, and Alzheimer's disease.
属性
分子式 |
C20H25NO2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-(2-hydroxy-4-methylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C20H25NO2/c1-13(2)11-16-6-8-17(9-7-16)15(4)20(23)21-18-10-5-14(3)12-19(18)22/h5-10,12-13,15,22H,11H2,1-4H3,(H,21,23) |
InChI 键 |
QILNOOMXJMRWDX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C)O |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)

![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)

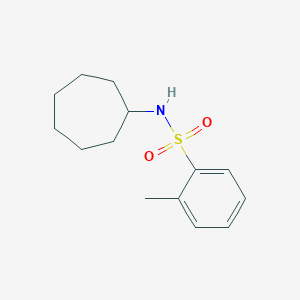


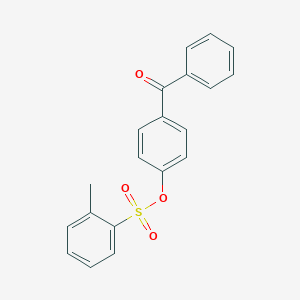
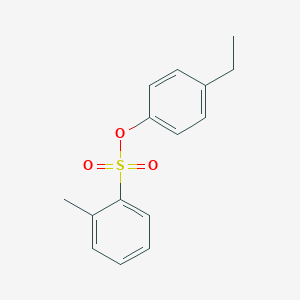
![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)
